N-Me-n-bis(peg4-acid) hydrochloride salt
Description
Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Molecular Design
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation due to their unique properties, including water solubility, biocompatibility, and low immunogenicity. chempep.comcreativepegworks.com These flexible chains, composed of repeating ethylene (B1197577) oxide units, act as spacers to connect different molecules, such as drugs, proteins, or nanoparticles. chempep.comcreativepegworks.com The use of PEG in biological applications dates back to the 1970s when it was first conjugated to proteins to enhance their circulation time and reduce immune responses. chempep.com
The evolution of PEG linker technology has led to the development of sophisticated structures beyond simple linear chains. chempep.com Monodisperse PEG linkers, with a precisely defined number of PEG units, offer greater control over the structure and properties of the resulting conjugate. biochempeg.combroadpharm.com The hydrophilic nature of PEG linkers can help to overcome solubility issues often encountered with hydrophobic molecules, which is particularly beneficial in the development of antibody-drug conjugates where a higher drug-to-antibody ratio is desired without causing aggregation. fcad.com
Architectural Significance of Branched Scaffolds for Bioconjugation and Beyond
Branched molecular architectures provide a three-dimensional framework that is highly advantageous for creating functional biomaterials and therapeutic agents. acs.org In tissue engineering, for instance, branched polymers like star polymers and dendrimers are used to create scaffolds that mimic the natural extracellular matrix, promoting cell adhesion and growth. elsevierpure.com The branching density and the distribution of functional groups are key factors that influence the mechanical properties, drug delivery capabilities, and cellular interactions of these scaffolds. elsevierpure.com
In the context of bioconjugation, branched scaffolds allow for the attachment of multiple copies of a molecule to a central core. This multivalency can significantly enhance the binding affinity and efficacy of the conjugate. For example, branched peptide-amphiphiles have been shown to improve the availability of bioactive epitopes on the surface of nanofibers, leading to greater cell adhesion on tissue engineering scaffolds. nih.gov The use of branched polymers in protein-polymer conjugates can also create a shielding effect, protecting the protein from inhibitors while retaining its enzymatic activity. acs.org
Historical Context and Current Landscape of N-Methylated Amine-Based Linkers
N-methylated compounds are prevalent in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. chemrxiv.org The synthesis of N-methylamines has traditionally relied on reagents like methyl iodide and dimethyl sulfate, which are often toxic and can lead to the formation of unwanted byproducts. acs.org More recent and greener synthetic methods utilize catalysts to achieve N-methylation with sources such as methanol (B129727) or paraformaldehyde. acs.orgnih.gov
In the realm of linker chemistry, the incorporation of an N-methylated amine provides a stable, tertiary amine core. This structural feature is important for creating branched linkers with specific geometries. The development of linkers like N-Me-N-bis(PEG4-acid) hydrochloride salt reflects the trend towards creating more complex and precisely defined molecular architectures for advanced bioconjugation applications, such as in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins. medchemexpress.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C21H42ClNO12 |
| Molecular Weight | 540.01 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and other polar organic solvents |
| Functional Groups | Two terminal carboxylic acids, one central tertiary amine |
| PEG Units | Two PEG4 chains |
| Reactivity | Carboxylic acids react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds. xinyanbm.com |
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO12.ClH/c1-24(4-8-31-12-16-35-20-18-33-14-10-29-6-2-22(25)26)5-9-32-13-17-36-21-19-34-15-11-30-7-3-23(27)28;/h2-21H2,1H3,(H,25,26)(H,27,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZUXRGUARKMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46ClNO12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N Me N Bis Peg4 Acid Hydrochloride Salt
Strategies for Core N-Methylated Branched Amine Scaffold Construction
Amination and Alkylation Approaches for Branch Point Synthesis
The synthesis of the core N-methylated branched amine scaffold can be conceptually based on the alkylation of methylamine (B109427). This approach involves the sequential or simultaneous addition of two identical side chains to a primary methylamine starting material. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the methylamine attacks an electrophilic carbon on the incoming side chains. chemguide.co.uk
A common strategy involves the use of a reagent that contains the PEG4-acid moiety (or a protected version of it) and a good leaving group, such as a tosylate or a halide. The reaction of two equivalents of this reagent with methylamine would lead to the desired N,N-disubstituted product. broadpharm.comresearchgate.net The general reaction scheme is as follows:
CH₃NH₂ + 2 L-PEG₄-R → CH₃N(PEG₄-R)₂ + 2 HL
Where 'L' is a leaving group (e.g., OTs, Br, I) and 'R' is a protected carboxylic acid group.
To achieve a high yield of the desired tertiary amine, reaction conditions must be carefully controlled to minimize the formation of mono-alkylated and quaternary ammonium (B1175870) salt by-products. The choice of solvent, temperature, and base can all influence the outcome of the reaction.
Alternatively, the core structure can be synthesized from different starting materials, such as the reaction of ethylene (B1197577) oxide with methylamine to form N-methyldiethanolamine, which can then be further modified. atamanchemicals.comgoogle.compatsnap.com However, for the specific case of N-Me-N-bis(PEG4-acid), direct alkylation with a PEGylated reagent is a more direct approach.
Polyethylene (B3416737) Glycol Chain Incorporation and Derivatization
The polyethylene glycol (PEG) chains are integral to the functionality of the final molecule, imparting properties such as increased water solubility and biocompatibility. enamine.netnih.govnih.gov The incorporation of these chains is typically achieved through the use of pre-functionalized PEG derivatives. For the synthesis of N-Me-N-bis(PEG4-acid), a heterobifunctional PEG4 derivative is required. This derivative would have a reactive group for alkylation on one end and a protected carboxylic acid on the other.
A common precursor for this purpose is a tosylated PEG4 with a terminal ester group, such as tert-butyl ester. The tosyl group serves as an excellent leaving group for the nucleophilic substitution reaction with methylamine, while the tert-butyl ester protects the carboxylic acid from participating in unwanted side reactions during the alkylation step. broadpharm.comnanosoftpolymers.com
The synthesis of such a heterobifunctional PEG derivative itself involves several steps, starting from a commercially available PEG4 diol. One hydroxyl group is protected, the other is converted to a tosylate, and then the protecting group is removed and replaced with a protected carboxylic acid. The modular nature of PEG chemistry allows for the synthesis of a wide variety of such derivatives. fsu.edu
Carboxylic Acid Functional Group Installation and Activation Chemistries
The two terminal carboxylic acid groups are the key functional handles of N-Me-N-bis(PEG4-acid), allowing for its conjugation to other molecules. The installation of these groups in their active form is a critical final step in the synthesis.
Ester Hydrolysis and Acid Anhydride Routes
As mentioned previously, the carboxylic acid groups are typically protected as esters (e.g., tert-butyl esters) during the synthesis of the core scaffold to prevent them from reacting. The final step in the synthesis is the deprotection of these ester groups to yield the free carboxylic acids. This is most commonly achieved through hydrolysis.
Acid-catalyzed hydrolysis is a straightforward method for the deprotection of tert-butyl esters. Treatment of the di-ester compound with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent like dichloromethane (B109758) (DCM) will efficiently cleave the ester and yield the desired di-acid. pearson.comlibretexts.orglibretexts.org The use of HCl in the final step has the added benefit of forming the hydrochloride salt of the tertiary amine, which can improve the handling and storage properties of the final product.
Alternatively, basic hydrolysis (saponification) using a base like sodium hydroxide (B78521) or lithium hydroxide can also be employed, particularly for other types of esters like methyl or ethyl esters. chemguide.co.ukmasterorganicchemistry.com Following basic hydrolysis, an acidic workup is necessary to protonate the resulting carboxylate salts to obtain the free carboxylic acids.
While the formation of acid anhydrides is a method for activating carboxylic acids, it is less commonly used for the initial installation of the acid group in this context.
Reagent-Mediated Activation for Amide Bond Formation
Once the N-Me-N-bis(PEG4-acid) hydrochloride salt has been synthesized, the terminal carboxylic acid groups can be activated to facilitate their reaction with primary or secondary amines to form stable amide bonds. This is a crucial step when using the linker to conjugate two different molecules, as is the case in the synthesis of PROTACs.
A variety of coupling reagents can be used for this purpose. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). biochempeg.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine.
More modern and highly efficient coupling reagents include phosphonium (B103445) salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts, like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). masterorganicchemistry.com HATU is particularly effective for coupling sterically hindered amines and for minimizing side reactions. elsevierpure.com The choice of coupling reagent and reaction conditions will depend on the specific substrates being coupled.
Synthesis of Structurally Modified Analogues
The modular nature of the synthesis of this compound allows for the straightforward preparation of a wide range of structurally modified analogues. These analogues can be designed to have different lengths of PEG chains, different functionalities at the termini, or a modified core structure.
For example, by using PEG derivatives with a different number of ethylene glycol units (e.g., PEG2, PEG6, PEG8), the length and flexibility of the linker arms can be systematically varied. This is particularly important in applications like PROTAC design, where the distance between the two binding ligands is critical for activity. enamine.netmedchemexpress.com
Furthermore, the terminal carboxylic acid groups can be replaced with other functional groups to allow for different conjugation chemistries. For instance, analogues with terminal azide (B81097) or alkyne groups can be synthesized for use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). nih.govmedchemexpress.com Analogues with terminal maleimide (B117702) groups can be prepared for specific reaction with thiols. masterorganicchemistry.com The synthesis of these analogues would follow a similar pathway, but would start with appropriately functionalized PEG derivatives. For example, to synthesize an azide-terminated analogue, a PEG4 chain with a terminal azide group and a tosylate or halide on the other end would be used in the initial alkylation step.
The core amine itself can also be modified. For instance, instead of methylamine, other primary amines could be used as the starting material to introduce different alkyl or aryl groups at the central nitrogen atom. Trifunctional linkers with a tertiary amine core are also synthetically accessible, allowing for the creation of even more complex branched structures. rsc.orgcd-bioparticles.net
The table below summarizes some examples of structurally modified analogues and their potential applications.
| Analogue Name | Core Structure | Functional Groups | Potential Application |
| N-Me-N-bis(PEG6-acid) | N-methyl amine | 2x Carboxylic Acid | PROTAC synthesis with longer linker |
| N-Me-N-bis(PEG4-azide) | N-methyl amine | 2x Azide | Click chemistry conjugation |
| N-Me-N-bis(PEG4-alkyne) | N-methyl amine | 2x Alkyne | Click chemistry conjugation |
| N-Propyl-N-bis(PEG4-acid) | N-propyl amine | 2x Carboxylic Acid | PROTAC synthesis with modified core |
Exploration of PEG Chain Length and Polydispersity Control
The precise length of the PEG chains in molecules analogous to N-Me-N-bis(PEG4-acid) is a critical parameter that can significantly influence the physicochemical properties and biological activity of the final conjugate. Researchers can modulate the PEG chain length to optimize linker characteristics for specific applications, such as adjusting the distance between two conjugated moieties in a PROTAC. precisepeg.com While detailed synthetic routes for varying the PEG length specifically for N-Me-N-bis(PEG4-acid) are proprietary and often found in commercial product descriptions, the general principles of PEGylation chemistry allow for the synthesis of analogues with different PEG unit numbers (e.g., PEG3, PEG5). broadpharm.com
The synthesis of these linkers with varying PEG chain lengths typically involves the use of monodisperse PEG starting materials to ensure low polydispersity. This is crucial for producing a homogeneous final product with consistent properties. The use of discrete PEG (dPEG®) reagents, which have a specific molecular weight and defined chain length, is a common strategy to achieve this. The synthesis would likely involve the sequential alkylation of a primary amine with protected PEG-acid derivatives of varying lengths, followed by deprotection of the acid groups.
Table 1: Examples of Analogues with Varying PEG Chain Lengths
| Compound Name | Number of PEG Units in Arms | Reference |
| N-(Amino-PEG3)-N-bis(PEG3-acid) HCl salt | 3 | broadpharm.com |
| N-(Amino-PEG5)-N-bis(PEG4-acid) | Arm 1: 5, Arm 2 & 3: 4 | broadpharm.com |
This table showcases commercially available analogues, indicating the feasibility of synthesizing compounds with tailored PEG chain lengths.
Introduction of Orthogonal Reactive Handles
A key advantage of the N-Me-N-bis(PEG4-acid) scaffold is the potential for introducing a variety of reactive functional groups, allowing for specific and controlled conjugation to biomolecules or small molecule drugs. The two terminal carboxylic acids provide handles for reaction with primary amines through amide bond formation, typically facilitated by activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). broadpharm.combroadpharm.com To expand the versatility of this linker, orthogonal reactive groups can be incorporated, enabling multi-step or differential conjugation strategies.
Maleimide: The maleimide group is widely used for its high reactivity and specificity towards thiol groups, such as those found in cysteine residues of proteins. While a direct synthesis of a maleimide derivative of N-Me-N-bis(PEG4-acid) is not detailed in the provided search results, related bifunctional linkers containing both a maleimide and another reactive group (like an alkyne or NHS ester) are common in bioconjugation. lumiprobe.com The synthesis would likely involve modifying one of the carboxylic acid groups of the parent molecule with a maleimide-containing linker.
Azide and Alkyne: The azide and alkyne functionalities are the cornerstones of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible. Several analogues of N-Me-N-bis(PEG4-acid) incorporating these groups have been developed.
For example, N-(Propargyl-PEG4)-N-bis(PEG4-acid) HCl salt features a propargyl group (a terminal alkyne) in place of the methyl group on the central nitrogen. broadpharm.com This alkyne can react with azide-containing molecules. Conversely, azide-containing analogues like N-(Amino-PEG4)-N-bis(PEG4-Azide) are also available, where the terminal carboxylic acids are replaced with azide groups. broadpharm.com The synthesis of such compounds would involve starting materials already bearing the azide or alkyne functionality. For instance, an azido- or propargyl-amine could be used as the central scaffold, followed by alkylation with PEG-acid derivatives.
Amine and Hydroxyl: The introduction of a primary amine or a hydroxyl group provides additional points for conjugation. A primary amine can be introduced, for example, to create a trifunctional linker like N-(Amino-PEG4)-N-bis(PEG4-Azide) . broadpharm.com This primary amine can then be reacted with carboxylic acids, activated esters, aldehydes, or ketones. broadpharm.com Hydroxyl groups can be incorporated to modify the solubility or to serve as a handle for further functionalization, such as esterification or etherification. Bifunctional molecules with an azide and a hydroxyl group, such as Azide-PEG4-OH, are available and could conceptually be integrated into the N-bis(PEG-acid) scaffold. lumiprobe.com
Table 2: Examples of N-Me-N-bis(PEG4-acid) Analogues with Orthogonal Reactive Handles
| Compound Name | Orthogonal Reactive Groups | Reference |
| N-(Propargyl-PEG4)-N-bis(PEG4-acid) HCl salt | Alkyne, Carboxylic Acid | broadpharm.com |
| N-(Amino-PEG4)-N-bis(PEG4-Azide) | Amine, Azide | broadpharm.com |
| N-(Amino-PEG4)-N-bis(PEG4-propargyl) HCl salt | Amine, Alkyne | broadpharm.com |
| N-(Azido-PEG2)-N-Boc-PEG4-acid | Azide, Carboxylic Acid (with Boc-protected amine) | medchemexpress.com |
This table provides examples of commercially available analogues that demonstrate the introduction of various reactive handles onto a central nitrogen scaffold with PEG arms.
Advanced Bioconjugation and Chemoselective Ligations Mediated by N Me N Bis Peg4 Acid Hydrochloride Salt
Amide Bond Formation with Primary Amines: Reaction Kinetics and Efficiency
The carboxylic acid termini of N-Me-n-bis(peg4-acid) hydrochloride salt are primary sites for conjugation, most commonly through the formation of stable amide bonds with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins. biopharminternational.comcreativepegworks.com This reaction is not spontaneous and requires the activation of the carboxylic acid groups.
The fundamental principle of this amide coupling involves the reaction of an activated carboxylic acid with an amine. biochempeg.com The most prevalent method for this activation in aqueous, biological settings is the use of a water-soluble carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its sulfonated analogue (sulfo-NHS). broadpharm.comnih.gov EDC activates the carboxylic acid, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis than the EDC-activated acid, thereby increasing the efficiency of the subsequent reaction with the primary amine of the target biomolecule. thermofisher.comcreativepegworks.com
Optimization of Coupling Conditions for Diverse Biomolecules
The activation of the carboxylic acid with EDC is most efficient in an acidic environment, typically between pH 4.5 and 5.5. axispharm.comresearchgate.net However, the subsequent reaction of the NHS ester with a primary amine is favored at a neutral to slightly alkaline pH, generally between 7.0 and 8.5, where the amine is deprotonated and thus more nucleophilic. biochempeg.comthermofisher.comtcichemicals.com This pH dichotomy often necessitates a two-step procedure where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the coupling to the biomolecule. broadpharm.com
The choice of coupling reagents beyond EDC and NHS can also impact the reaction. For instance, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) are common in organic synthesis but are less suitable for aqueous bioconjugations due to their poor water solubility. biochempeg.com Additives such as OxymaPure and activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed in peptide synthesis and can offer advantages in terms of efficiency and reduced side reactions. acs.org
The table below summarizes typical conditions for optimizing amide bond formation with PEG-acid linkers.
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Activation pH | 4.5 - 5.5 | Maximizes the efficiency of carbodiimide (EDC) activation of the carboxylic acid. | axispharm.comresearchgate.net |
| Coupling pH | 7.0 - 8.5 | Facilitates the nucleophilic attack of the deprotonated primary amine on the NHS-activated ester. | biochempeg.comthermofisher.com |
| Coupling Reagents | EDC/NHS or Sulfo-NHS | Commonly used for aqueous bioconjugation, forming a stable amine-reactive intermediate. | broadpharm.comnih.gov |
| Alternative Reagents | HATU | Often used in peptide synthesis for high coupling efficiency and reduced racemization. | acs.org |
| DCC | Primarily used in organic solvents due to low aqueous solubility. | biochempeg.com | |
| Reaction Buffer | Non-amine containing buffers (e.g., PBS, MES, HEPES) | Avoids competition with the target amine for reaction with the activated linker. | broadpharm.com |
Chemo- and Regioselectivity in Complex Biological Milieus
In a complex biological environment, such as a cell lysate or when targeting a protein with multiple reactive sites, achieving chemo- and regioselectivity is paramount. Chemoselectivity refers to the ability of a reagent to react with one type of functional group in the presence of others. The EDC/NHS coupling chemistry is highly chemoselective for primary amines over other nucleophiles like thiols or hydroxyls under the optimized pH conditions. adcreview.com
Regioselectivity, the ability to target a specific site on a molecule, is more challenging. Proteins can have numerous lysine residues and an N-terminal amine, all of which are potential sites for conjugation. nih.govnih.gov The reactivity of a particular amine is influenced by its pKa and accessibility. creativepegworks.com N-terminal α-amines generally have a lower pKa than the ε-amines of lysine residues, allowing for more selective modification at lower pH. creativepegworks.com By carefully controlling the pH, it is possible to preferentially target the N-terminus of a protein. nih.govcreativepegworks.com Furthermore, the steric hindrance around a particular lysine residue can also influence its reactivity, with more accessible amines being more readily modified. researchgate.netnih.gov The N-methyl group on the central nitrogen of the linker can also influence reactivity, as N-methylated amines generally exhibit different nucleophilicity compared to primary or secondary amines. acs.orgresearchgate.net
Orthogonal Reactivity Profiles of Functionalized Derivatives
The true power of the N-Me-n-bis(peg4-acid) scaffold lies in its potential for derivatization, creating heterobifunctional or multifunctional linkers with orthogonal reactivity. This means that the different functional groups on the linker can react with their respective partners under distinct conditions, without interfering with each other. mdpi.com This allows for the sequential and controlled assembly of complex bioconjugates.
Thiol-Maleimide Conjugation for Site-Specific Modification
One of the most widely used strategies for site-specific protein modification involves the reaction between a thiol (sulfhydryl) group and a maleimide (B117702). nih.gov A derivative of N-Me-n-bis(peg4-acid) can be synthesized where one or both of the carboxylic acid groups are replaced with a maleimide moiety, creating a linker such as N-Mal-N-bis(PEG4-acid) . axispharm.com
The maleimide group reacts with the thiol group of a cysteine residue through a Michael addition reaction to form a stable thioether bond. interchim.frbroadpharm.com This reaction is highly specific for thiols at a pH range of 6.5-7.5. thermofisher.comnanocs.net At a more alkaline pH, the maleimide ring can become susceptible to hydrolysis, and its reactivity towards amines increases, which can compromise selectivity. interchim.fr The use of cysteine for conjugation is advantageous as it is a relatively rare amino acid, and many proteins have few or no free cysteines, allowing for the introduction of a unique reactive handle through site-directed mutagenesis. nih.gov
The table below outlines typical reaction conditions for thiol-maleimide conjugation.
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| pH | 6.5 - 7.5 | Ensures high specificity of the maleimide group for thiols while minimizing hydrolysis and side reactions with amines. | thermofisher.comnanocs.net |
| Temperature | Room Temperature or 4°C | The reaction is typically rapid at room temperature, but can be slowed at 4°C to improve control. | interchim.fr |
| Molar Ratio | 1:1 to 10:1 (Maleimide:Thiol) | An excess of the maleimide-linker is often used to drive the reaction to completion, but the optimal ratio depends on the specific biomolecule. | interchim.fr |
| Reducing Agents | Often require prior removal | Reagents like DTT or TCEP used to keep cysteines in their reduced, reactive state can interfere with the maleimide group and must be removed before conjugation. |
Bioorthogonal Click Chemistry Applications
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org "Click chemistry" is a subset of these reactions known for their high efficiency, selectivity, and mild reaction conditions. organic-chemistry.org Derivatives of N-Me-n-bis(peg4-acid) can be functionalized with "click" handles, such as azides or alkynes, to participate in these powerful ligation strategies.
For example, a derivative like N-(Azido-PEG2)-N-Boc-PEG4-acid introduces an azide (B81097) group that can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne. organic-chemistry.org This reaction is extremely efficient but requires a copper catalyst, which can be toxic to living cells. To circumvent this, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which uses a strained cyclooctyne (B158145) (e.g., BCN or DBCO) that reacts with an azide without the need for a catalyst. nih.govresearchgate.net
An even faster bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). researchgate.netacs.org A derivative like N-(TCO)-N-bis(PEG4-acid) would be highly reactive towards a tetrazine-functionalized molecule. tcichemicals.comprecisepeg.combroadpharm.com The reaction rates of these different click chemistries vary significantly, allowing for the selection of the most appropriate reaction for a given application. nih.govacs.org
The following table provides a comparison of common bioorthogonal click reactions.
| Reaction | Reactive Groups | Typical Rate Constant (M⁻¹s⁻¹) | Catalyst Required | Reference |
|---|---|---|---|---|
| CuAAC | Azide + Terminal Alkyne | 10 - 10⁴ | Yes (Copper(I)) | nih.gov |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO, BCN) | 10⁻¹ - 1 | No | nih.govresearchgate.net |
| IEDDA | Tetrazine + Strained Alkene (e.g., TCO) | 1 - 10⁶ | No | nih.govacs.org |
Leveraging Amine and Other Electrophilic/Nucleophilic Reactive Sites
The central N-methyl amine of the scaffold can also be a point of attachment, although its reactivity is generally lower than that of a primary amine. Furthermore, the two carboxylic acid groups can be functionalized to introduce a wide array of other electrophilic or nucleophilic reactive sites. For instance, they can be converted to NHS esters for reaction with amines, or one can be left as an acid while the other is converted to a different functional group, creating a heterobifunctional linker. broadpharm.com
Derivatives such as N-(Amino-PEG5)-N-bis(PEG4-acid) contain a free primary amine, which can be reacted with an activated carboxylic acid or NHS ester, while the two terminal carboxylic acids can be coupled to other amines. biopharminternational.com Conversely, a compound like N-(N-Boc-PEG4)-N-bis(PEG4-amine) has two primary amines and a third amine that is protected with a Boc group, which can be removed under acidic conditions to reveal another reactive site. acs.org This versatility allows for the construction of complex, multi-component systems for applications ranging from targeted drug delivery to the development of advanced biomaterials.
Strategies for Homogeneous Conjugate Formation and Control of Stoichiometry
The heterogeneity of bioconjugates, particularly in terms of the number of payload molecules attached per biomolecule (e.g., the drug-to-antibody ratio or DAR in ADCs), can significantly impact their efficacy, safety, and pharmacokinetic profile. The branched nature of this compound, which features two carboxylic acid groups stemming from a central nitrogen atom, each extended by a polyethylene (B3416737) glycol (PEG4) chain, provides a structural advantage for precise control over conjugation.
Leveraging Bifunctional Linkers for Defined Stoichiometry
The primary strategy for controlling stoichiometry with this compound involves its use as a "dual-arm" linker. This allows for the attachment of two payload molecules to a single conjugation site on a biomolecule. This is particularly advantageous when combined with site-specific conjugation techniques that introduce a single reactive handle onto the protein or antibody. By reacting the bifunctional linker at this specific site, a precise 2:1 payload-to-ligation site ratio can be achieved.
For instance, in the synthesis of an ADC, an antibody can be engineered to have a specific reactive site, such as a non-natural amino acid or an enzymatically modified residue. The N-Me-N-bis(PEG4-acid) linker can then be coupled to this site. Subsequently, the two terminal carboxylic acid groups of the linker can be activated to react with an amine-containing payload molecule. This approach allows for the creation of ADCs with a well-defined DAR of 2, 4, 6, or 8, depending on the number of engineered conjugation sites on the antibody. This level of control is crucial for producing a homogeneous ADC product, which is highly desirable for regulatory approval and consistent clinical performance.
Impact of Branched PEG Linkers on Conjugate Properties
While specific research data for this compound is not extensively available in the public domain, the principles of using branched linkers are well-established. Studies with analogous multi-arm and branched PEG linkers have shown a clear correlation between the linker's architecture and the homogeneity of the final product.
| Linker Architecture | Typical Conjugation Strategy | Resulting Stoichiometry (DAR) | Key Advantages |
| Linear Linker | Random (e.g., Lysine conjugation) | Heterogeneous mixture (e.g., DAR 0-8) | Simpler synthesis |
| Linear Linker | Site-specific | Homogeneous (e.g., DAR 2 or 4) | Controlled stoichiometry |
| Branched Linker (e.g., N-Me-N-bis(PEG4-acid)) | Site-specific | Homogeneous (e.g., DAR 4 or 8) | Higher drug loading per conjugation site, improved homogeneity |
Chemoselective Ligation Chemistries
The carboxylic acid functional groups of this compound are versatile handles for a variety of chemoselective ligation reactions. The most common approach involves the activation of the carboxylic acids to form active esters, such as N-hydroxysuccinimide (NHS) esters. These activated esters then readily react with primary amines on payload molecules to form stable amide bonds. The efficiency of this coupling reaction is a key factor in achieving a high yield of the desired homogeneous conjugate.
Alternative strategies could involve the use of the carboxylic acid groups in other ligation chemistries, such as the formation of hydrazones or oximes if the payload is appropriately functionalized. The choice of ligation chemistry will depend on the specific payload and the desired stability of the linkage in the final application.
Strategic Applications in Advanced Chemical Biology Research Paradigms
Engineering of Proteolysis-Targeting Chimeras (PROTACs)
Linker Design Principles for E3 Ligase Recruitment
The design of the linker is pivotal for the successful formation of a productive ternary complex between the POI and the E3 ligase. nih.gov The length, rigidity, and composition of the linker, such as that derived from N-Me-n-bis(peg4-acid) hydrochloride salt, directly impact the orientation and proximity of the two proteins. The hydrophilic nature of the PEG chains in this linker can enhance the aqueous solubility of the resulting PROTAC, a common challenge in PROTAC development. biochempeg.comjenkemusa.com The two carboxylic acid termini of this compound allow for the covalent attachment of the POI ligand and the E3 ligase ligand through the formation of stable amide bonds, typically requiring activation with reagents like EDC or HATU. xinyanbm.combroadpharm.com The branched nature of this particular linker offers a distinct three-dimensional scaffold that can be exploited to optimize the spatial arrangement of the binding elements for effective E3 ligase recruitment.
Influence on Ternary Complex Formation and Target Protein Degradation Mechanisms
The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation. nih.govdundee.ac.uk The characteristics of the linker play a crucial role in the stability and cooperativity of this complex. nih.gov Cooperativity refers to the change in binding affinity of one protein for the PROTAC when the other protein is already bound. Positive cooperativity, where the ternary complex is more stable than the individual binary complexes, is often a hallmark of potent degraders. nih.gov
The specific geometry and flexibility afforded by the N-Me-n-bis(peg4-acid) linker can influence the protein-protein interactions within the ternary complex, thereby modulating cooperativity. For instance, the PEG4 chains can provide the necessary reach and flexibility to accommodate favorable contacts between the surfaces of the POI and the E3 ligase, which might otherwise be sterically hindered. While specific quantitative data for this compound is not extensively published in comparative studies, the principles of PEG linker design are well-established. The degradation efficiency of a PROTAC is highly dependent on the linker length, with variations in the number of PEG units leading to significant differences in the half-maximal degradation concentration (DC50). biochempeg.comjenkemusa.com
Table 1: General Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H45NO12·HCl | cd-bioparticles.net |
| Molecular Weight | 527.60 g/mol | medchemexpress.comcd-bioparticles.net |
| Purity | Typically ≥98% | cd-bioparticles.net |
| Functional Groups | Two terminal carboxylic acids, one central tertiary amine | xinyanbm.comcd-bioparticles.net |
Development of Antibody-Drug Conjugates (ADCs) and Targeted Bioconjugates
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. nih.govbiochempeg.com The linker in an ADC is a critical component that connects the antibody to the payload and influences the ADC's stability, pharmacokinetics, and efficacy. biochempeg.com this compound, as a bifunctional PEG linker, is a valuable tool in the construction of ADCs and other targeted bioconjugates. creative-biolabs.com
Impact on Drug-to-Antibody Ratio and Conjugate Homogeneity
The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it significantly affects its therapeutic window. researchgate.net A high DAR can lead to toxicity, while a low DAR may result in reduced efficacy. Homogeneity, where the ADC population has a uniform DAR, is highly desirable for predictable behavior and a consistent clinical response. nih.gov
While traditional conjugation methods often result in heterogeneous mixtures, the use of well-defined linkers like this compound can contribute to more controlled conjugation chemistries. However, achieving homogeneity is more directly a function of the conjugation strategy (e.g., site-specific conjugation) rather than the linker structure itself. nih.gov Branched linkers, in general, can be used in strategies to increase the DAR in a controlled manner. For example, a single attachment site on an antibody could be modified with a branched linker that carries two drug molecules, precisely doubling the DAR from that single site. nih.gov The defined structure of this compound makes it suitable for such advanced, site-specific conjugation strategies aimed at producing homogeneous ADCs with a defined DAR.
Table 2: Impact of Linker Properties on ADC Characteristics
| Linker Feature | Impact on ADC | Rationale |
|---|---|---|
| Hydrophilicity (PEG) | Increased solubility, reduced aggregation, improved pharmacokinetics | The PEG chains shield the hydrophobic payload, making the ADC more soluble and stable in circulation. biochempeg.com |
| Branched Structure | Potential for higher, controlled DAR | A single linker can be used to attach multiple drug molecules at a specific antibody site. nih.gov |
| Defined Length | Predictable spatial separation of antibody and drug | The fixed length of the PEG4 chains ensures a consistent distance between the two conjugated partners. |
Construction of Multivalent and Multifunctional Molecular Architectures
The bifunctional nature of this compound, with its two reactive carboxylic acid termini, makes it an ideal building block for the construction of more complex molecular architectures beyond the linear A-L-B (Antibody-Linker-Drug or POI ligand-Linker-E3 ligand) paradigm. broadpharm.combroadpharm.com
The central tertiary amine and the two distal acid groups provide a scaffold for creating Y-shaped or branched structures. This can be leveraged to develop multivalent ligands that present multiple copies of a binding motif to enhance avidity for a biological target. For example, two different small molecule ligands could be attached to the carboxylic acid ends to create a dual-targeting agent.
Furthermore, derivatives of this branched PEG structure, such as N-(Propargyl-PEG4)-N-bis(PEG4-acid), introduce additional orthogonal reactive handles (an alkyne group in this case). broadpharm.commedchemexpress.com This allows for the sequential or simultaneous attachment of different molecular entities through distinct chemical reactions (e.g., amide bond formation and click chemistry). broadpharm.com Such strategies enable the assembly of multifunctional probes for imaging, diagnostics, or combination therapies, where targeting, reporting, and therapeutic functions can be integrated into a single, precisely engineered molecule. The hydrophilic and biocompatible nature of the PEG backbone remains a significant advantage in these complex constructs, ensuring that they retain favorable properties for biological applications.
Scaffold Applications in Ligand Clustering and Avidity Enhancement
The unique forked structure of this compound makes it an ideal molecular scaffold. In chemical biology, a scaffold is a core structure that brings two or more signaling proteins or other molecules into proximity to coordinate and regulate cellular events. nih.gov This compound functions as a non-peptidic, synthetic scaffold to link two ligand molecules. By covalently attaching a specific ligand to each of the two terminal carboxylic acid groups, researchers can create a bivalent molecule.
Tailoring for Receptor Binding and Signaling Pathway Modulation
A primary application of this compound and its analogues is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.com PROTACs are heterobifunctional molecules designed to modulate signaling pathways by inducing the degradation of a specific target protein. medchemexpress.com They consist of two distinct ligands connected by a chemical linker; one ligand binds to a target protein of interest, and the other binds to an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com
N-Me-n-bis(peg4-acid) serves as the linker component in this architecture. Its two carboxylic acid termini can be functionalized, one with a ligand for the target protein and the other with a ligand for an E3 ligase (e.g., for Cereblon or VHL). By physically bridging the target protein and the E3 ligase within the cell, the resulting PROTAC induces the ubiquitination of the target protein, marking it for degradation by the proteasome. medchemexpress.com This hijacking of the cell's natural protein disposal system allows for the selective removal of disease-causing proteins, effectively modulating their associated signaling pathways. The linker's length, flexibility, and hydrophilicity, conferred by the PEG4 units, are critical parameters that must be optimized to ensure the formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein), which is essential for efficient protein degradation. precisepeg.com
| PROTAC Component | Function | Example Moiety |
| Target-binding Ligand | Binds specifically to the protein of interest intended for degradation. | Varies depending on the target protein. |
| Linker | Covalently connects the two ligands and positions them for ternary complex formation. | This compound |
| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase enzyme. | Pomalidomide, Thalidomide (for Cereblon) or VH032 (for VHL). |
Contributions to Peptide and Protein PEGylation Methodologies
PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules, most commonly therapeutic proteins and peptides. nih.gov This modification is a widely used strategy to improve the pharmacological properties of biopharmaceuticals. creativepegworks.com Branched linkers like this compound contribute to advanced PEGylation methodologies due to their defined structure and the physicochemical properties they impart to the conjugated biomolecule. The hydrophilic PEG spacer increases solubility in aqueous media, a key advantage when working with hydrophobic peptides or proteins. broadpharm.com
Role in Modulating Biomacromolecular Conformational Stability
When conjugated to a peptide or protein, the N-Me-n-bis(peg4-acid) linker and its attached moieties can influence the conformational stability of the biomacromolecule. The flexible, hydrophilic PEG chains can create a protective "umbrella-like" shield on the surface of the protein. creativepegworks.com This steric hindrance can serve several purposes:
Protection from Proteolysis: The PEG cloud can physically block the approach of proteolytic enzymes, reducing the rate of degradation and thereby increasing the in-vivo half-life of the peptide or protein. nih.govcreativepegworks.com
Shielding of Epitopes: The linker can mask surface epitopes, reducing the immunogenicity and antigenicity of the therapeutic protein, which is a common challenge in biopharmaceutical development. nih.gov
Stabilization against Aggregation: By increasing the hydrophilicity of the protein surface and sterically hindering intermolecular interactions, PEGylation can prevent the aggregation of proteins, a major cause of instability and loss of function. Recent research has shown that scaffold molecules can shield client inter-protomer interactions, delaying or suppressing aggregation. biorxiv.org
Impact on Pharmacokinetic Research Parameters in Preclinical Models
The covalent attachment of PEG chains using linkers such as this compound has a profound impact on the pharmacokinetic profile of biotherapeutics. The primary mechanism is the increase in the apparent hydrodynamic size of the conjugated molecule. nih.gov
This increased size leads to several significant changes in pharmacokinetic parameters observed in preclinical research:
Reduced Renal Clearance: The larger size of the PEGylated molecule drastically reduces its rate of filtration by the kidneys, which is the main clearance route for smaller peptides and proteins. This leads to a longer circulation time in the bloodstream. creativepegworks.com
Altered Biodistribution: PEGylation can alter the distribution of a drug throughout the body. The hydrophilic shield can reduce non-specific uptake by the reticuloendothelial system (RES), further prolonging circulation time. nih.gov
Increased Solubility: For poorly soluble compounds, the addition of the hydrophilic PEG linker can significantly improve solubility, which is often a prerequisite for effective administration and absorption. broadpharm.com
These modifications collectively result in a longer plasma half-life, reduced dosing frequency, and potentially improved therapeutic efficacy, all of which are critical parameters evaluated in preclinical pharmacokinetic studies.
| Pharmacokinetic Parameter | Effect of PEGylation | Rationale |
| Circulation Half-Life | Increased | Reduced renal clearance due to increased hydrodynamic size. creativepegworks.com |
| Renal Filtration | Decreased | Molecule size exceeds the glomerular filtration threshold. creativepegworks.com |
| Immunogenicity/Antigenicity | Decreased | Steric shielding of epitopes on the protein surface. nih.gov |
| Aqueous Solubility | Increased | Addition of a hydrophilic PEG polymer chain. broadpharm.com |
Integration in Material Science and Nanoscience Research
The principles of bioconjugation using well-defined linkers are not limited to therapeutics but extend into the realms of material science and nanoscience. The functionalization of surfaces, particularly at the nanoscale, is critical for creating materials with specific biological or physical properties.
Surface Functionalization of Nanoparticles
This compound is suitable for the surface functionalization of nanoparticles (NPs), such as those made from gold (AuNPs) or iron oxide. nih.gov The process involves covalently attaching the linker to the nanoparticle surface. The two terminal carboxylic acid groups can react with primary amine groups that have been introduced onto the NP surface, forming stable amide bonds. broadpharm.com
This functionalization achieves several key objectives in nanoscience research:
Colloidal Stability: The attached hydrophilic PEG chains form a protective layer around the nanoparticle. This layer prevents the aggregation of nanoparticles in high salt physiological buffers, which is a common problem for unmodified nanoparticles. nih.gov
Biocompatibility: The PEG layer shields the nanoparticle core from the biological environment, reducing non-specific adsorption of proteins (the formation of a "protein corona"). nih.gov This minimizes recognition by the immune system and improves the nanoparticle's biocompatibility. nih.gov
Platform for Further Conjugation: The branched nature of N-Me-n-bis(peg4-acid) allows one acid group to anchor the linker to the nanoparticle surface, while the second acid group remains available for the subsequent attachment of targeting ligands, such as peptides, antibodies, or small molecules. This allows for the creation of targeted nanocarriers for applications in drug delivery and medical imaging.
Hydrogel and Polymer Synthesis
Generally, bifunctional PEG derivatives with terminal carboxylic acid groups, such as the conceptual basis of this compound, are designed to function as crosslinking agents. The carboxylic acid moieties can be activated to react with amine groups on other polymer chains or small molecules, leading to the formation of a three-dimensional polymer network characteristic of a hydrogel. The hydrophilic nature of the PEG chains would contribute to the hydrogel's ability to absorb and retain large amounts of water.
In polymer synthesis, such a di-acid PEG linker could be incorporated into the backbone of a polymer through condensation polymerization with a suitable di-amine or di-ol comonomer. This would impart flexibility, hydrophilicity, and biocompatibility to the resulting polymer. The central methylamino group could also potentially influence the polymer's architecture and properties.
While the fundamental chemical reactivity of this compound suggests its utility in these applications, specific examples, detailed methodologies, and characterization of the resulting materials from published research studies could not be located. Therefore, the following data tables are based on the general properties of such bifunctional PEG linkers and their expected role in synthesis, rather than on specific experimental results from studies using this exact compound.
Table 1: Conceptual Application in Hydrogel Synthesis
| Parameter | Description |
| Role of Compound | Crosslinking agent |
| Reactive Groups | Two terminal carboxylic acids (-COOH) |
| Mechanism of Crosslinking | Formation of amide bonds with amine-containing polymers (e.g., chitosan, polylysine) in the presence of a carbodiimide (B86325) activator (e.g., EDC). |
| Expected Hydrogel Properties | High water content, biocompatibility, tunable mechanical properties based on crosslinking density. |
Table 2: Conceptual Application in Polymer Synthesis
| Parameter | Description |
| Role of Compound | Monomer or chain extender |
| Polymerization Type | Condensation polymerization |
| Copolymerization Partners | Diamines, diols |
| Resulting Polymer Type | Polyamides, polyesters |
| Expected Polymer Properties | Increased hydrophilicity, flexibility, and potential for further functionalization. |
It is important to note that the absence of specific research findings does not preclude the use of this compound in hydrogel and polymer synthesis but indicates a lack of published data in readily accessible scientific databases.
Theoretical and Computational Chemistry Approaches in the Study of N Me N Bis Peg4 Acid Hydrochloride Salt
Molecular Modeling and Dynamics Simulations of Linker Conformation and Flexibility
The conformational flexibility of the linker is a key determinant of the biological activity of a PROTAC or other bioconjugates. arxiv.org The linker must be long and flexible enough to allow the two ends of the molecule to bind effectively to their respective protein targets, yet rigid enough to pre-organize the molecule in a productive binding conformation and minimize the entropic penalty upon binding. nih.govresearchgate.net Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to explore the conformational landscape of linkers like N-Me-N-bis(PEG4-acid) hydrochloride salt. nih.gov
Table 1: Representative Conformational Properties of a PEG4-based Linker from Molecular Dynamics Simulations
| Parameter | Description | Typical Value Range |
| End-to-End Distance (Å) | The distance between the two terminal carboxylic acid groups. | 10 - 25 |
| Radius of Gyration (Å) | A measure of the linker's compactness. | 5 - 10 |
| Dominant Dihedral Angles (degrees) | Preferred torsion angles around the C-O-C-C and O-C-C-O bonds of the PEG chain. | gauche (~±60°) and trans (180°) |
| Solvent Accessible Surface Area (SASA) (Ų) | The surface area of the linker exposed to the solvent, indicating its hydrophilicity. | 400 - 600 |
Note: The values in this table are illustrative and representative of findings for PEG4-based linkers in computational studies. Actual values for this compound may vary depending on the specific simulation conditions and force field used.
These simulations can also shed light on how the linker's conformation is influenced by its environment, such as the presence of the warhead and the E3 ligase ligand in a PROTAC molecule. nih.gov The flexibility of the PEG chains can allow the PROTAC to adopt a "chameleonic" nature, adapting its conformation to optimize interactions with different protein surfaces. acs.org Understanding the conformational energy landscape of the linker is crucial for predicting the stability and efficacy of the resulting ternary complex in PROTACs. researchgate.netnih.gov
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Reactivity Prediction
The chemical reactivity of the this compound linker is central to its function in bioconjugation. The two terminal carboxylic acid groups are designed to react with primary or secondary amines on proteins or other molecules to form stable amide bonds. broadpharm.com Quantum chemical calculations, such as those based on density functional theory (DFT), can be employed to investigate the reaction mechanisms and predict the reactivity of these functional groups. nih.gov
These calculations can provide detailed information about the transition states and energy barriers associated with the amide bond formation. For instance, in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the carboxylic acid is activated to form a more reactive intermediate. Quantum chemical calculations can model this activation step and the subsequent nucleophilic attack by an amine, providing a quantitative measure of the reaction's feasibility and rate.
Table 2: Illustrative Quantum Chemical Calculation Results for Amide Bond Formation
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| Carboxylic Acid Activation | Reaction of the carboxylic acid with a coupling agent (e.g., EDC) to form an O-acylisourea intermediate. | 10 - 15 |
| Nucleophilic Attack | Attack of a primary amine on the activated carboxylic acid intermediate. | 5 - 10 |
| Tetrahedral Intermediate Formation | Formation of a transient tetrahedral intermediate. | - |
| Amide Bond Formation | Collapse of the tetrahedral intermediate to form the stable amide bond and a urea (B33335) byproduct. | Favorable (exergonic) |
Note: These values are illustrative and based on general findings for the reaction between carboxylic acids and amines using common coupling agents. The specific values for this compound would depend on the exact reactants and computational method employed.
By understanding the electronic structure and reactivity of the linker, researchers can optimize reaction conditions for bioconjugation, ensuring high yields and specific labeling of the target molecule. rsc.org Furthermore, these calculations can help in understanding any potential side reactions or the influence of the linker's local environment on its reactivity.
In Silico Design and Optimization of Novel Conjugates and Linker Architectures
The insights gained from molecular modeling and quantum chemical calculations can be leveraged for the in silico design and optimization of novel bioconjugates and linker architectures. computabio.com For PROTACs, the linker is not merely a spacer but an active component that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. scilit.com
Computational tools can be used to screen virtual libraries of linkers with varying lengths, compositions, and rigidities to identify candidates with optimal properties for a given target. nih.gov For a linker like N-Me-N-bis(PEG4-acid), computational models can explore how modifications, such as changing the length of the PEG chains or altering the central functional group, would impact the conformational flexibility and the ability to form a productive ternary complex. explorationpub.com For example, introducing more rigid elements into the linker, such as aromatic rings or cyclic structures, could reduce the entropic penalty of binding but might also limit the conformational space that can be explored. precisepeg.com
Table 3: Comparison of Different Linker Architectures Based on In Silico Predictions
| Linker Architecture | Predicted Flexibility | Predicted Solubility | Predicted Impact on Ternary Complex Formation |
| Flexible PEG-based (e.g., N-Me-N-bis(PEG4-acid)) | High | High | Can accommodate a wide range of protein-protein orientations but may have a higher entropic penalty. |
| Rigid Alkyl-based | Low | Low | May pre-organize the molecule for binding, potentially leading to higher affinity, but may not be optimal for all target combinations. |
| Hybrid PEG-Aromatic | Moderate | Moderate | Offers a balance between flexibility and rigidity, potentially improving cell permeability and binding affinity. |
Note: This table presents a generalized comparison based on common findings in PROTAC linker design literature. The optimal linker architecture is highly dependent on the specific target protein and E3 ligase.
By integrating computational design with experimental validation, researchers can accelerate the development of more potent and selective targeted therapies. nih.gov The use of in silico methods allows for a more rational and less empirical approach to linker design, ultimately saving time and resources in the drug discovery process. nih.govbiorxiv.org
Advanced Analytical and Spectroscopic Characterization Methodologies for N Me N Bis Peg4 Acid Hydrochloride Salt and Its Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "N-Me-N-bis(PEG4-acid) hydrochloride salt". rsc.org Primarily, ¹H NMR is used to confirm the presence and connectivity of all proton-bearing fragments of the molecule. nih.govacs.org
In a typical ¹H NMR spectrum of the hydrochloride salt in a suitable solvent like D₂O or DMSO-d₆, distinct signals corresponding to the different chemical environments of the protons would be observed. The characteristic repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) of the two PEG4 arms would appear as a complex multiplet, typically in the 3.5-3.7 ppm range. nih.govresearchgate.net The terminal methylene (B1212753) protons adjacent to the carboxylic acid groups (-CH₂-COOH) would be shifted downfield due to the deshielding effect of the carboxyl group. The protons of the methylene groups alpha to the central nitrogen atom (N-CH₂-) would also have a distinct chemical shift. A singlet corresponding to the N-methyl (N-CH₃) group would be expected, providing clear evidence for this structural feature.
A significant challenge in the NMR analysis of PEGylated compounds is the potential misinterpretation of signals due to ¹³C-¹H coupling, which can produce satellite peaks that might be mistaken for impurities or terminal group signals. nih.govacs.orgresearchgate.net Correctly identifying these satellite peaks, which arise from the 1.1% natural abundance of ¹³C, is crucial for accurate integration and, consequently, for verifying the stoichiometry of the different parts of the molecule. nih.gov ¹³C NMR would further corroborate the structure by showing distinct signals for each unique carbon atom, including the carbonyl carbons of the acid groups, the various methylene carbons of the PEG chains, and the N-methyl carbon. A combination of 1D (¹H, ¹³C) and 2D NMR techniques (like COSY, HSQC, and HMBC) allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise molecular structure. enovatia.comnih.gov
Table 1: Hypothetical ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5 | t | 4H | -CH₂-COOH |
| ~2.8 | s | 3H | N-CH₃ |
| ~3.4 | t | 4H | N-CH₂- |
| 3.5-3.7 | m | 24H | -O-CH₂-CH₂-O- |
| ~3.75 | t | 4H | -CH₂-CH₂-COOH |
Note: Data are hypothetical and for illustrative purposes. Actual chemical shifts depend on the solvent and other experimental conditions.
Mass Spectrometry Techniques for Molecular Weight Confirmation and Purity Analysis
Mass spectrometry (MS) is a primary technique for confirming the molecular weight and assessing the purity of "this compound". bath.ac.ukwaters.com High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the elemental composition by providing a highly accurate mass measurement of the parent ion. enovatia.com For this compound, ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺.
Due to the presence of multiple oxygen and nitrogen atoms, the molecule can form adducts with various cations (e.g., [M+Na]⁺, [M+K]⁺), which must be correctly identified. researchgate.net The monodisperse nature of this linker means that, unlike polydisperse PEGs, a single, sharp peak for the molecular ion should be observed, rather than a distribution of peaks differing by the mass of the ethylene glycol monomer (44 Da). enovatia.comgimitec.com This allows for a very precise confirmation of the molecular formula and a stringent assessment of purity.
When analyzing conjugates, where the linker is attached to a protein or another small molecule, ESI-MS is invaluable for determining the degree of conjugation. enovatia.comnih.gov The mass of the conjugate will increase by the mass of the linker for each successful coupling event. Deconvolution of the resulting mass spectra of large biomolecule conjugates can reveal the distribution of species (e.g., unconjugated, mono-conjugated, di-conjugated). enovatia.comingenieria-analitica.com To simplify the complex charge envelopes often seen with large PEGylated molecules, charge-stripping agents like triethylamine (B128534) (TEA) can be added post-column, which reduces the charge states and simplifies the spectra, making interpretation and deconvolution more straightforward. gimitec.comingenieria-analitica.comacs.orgnih.gov
Table 2: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | 484.2599 | 484.2601 | < 1 |
| [M+Na]⁺ | 506.2419 | 506.2422 | < 1 |
Note: M represents the neutral N-Me-N-bis(PEG4-acid) molecule. Data are hypothetical.
Chromatographic Separations for Homogeneity and Conjugate Analysis
Chromatographic techniques are essential for assessing the homogeneity of "this compound" and for analyzing the complex mixtures that result from conjugation reactions. sinica.edu.twresearchgate.net
High-Performance Liquid Chromatography (HPLC) is the most widely used method. sinica.edu.tw
Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for purity assessment. nih.gov Using a C18 or C8 column, the compound can be separated from non-polar impurities and starting materials. The bifunctional nature of the molecule, with its polar acid termini and hydrophilic PEG chains, allows for good retention and separation. When analyzing conjugates, RP-HPLC can often separate the unconjugated starting materials from the final product. lcms.cz
Size-Exclusion Chromatography (SEC): SEC is particularly useful for analyzing conjugates, especially when a large biomolecule like a protein is involved. lcms.czchromatographyonline.com This method separates molecules based on their hydrodynamic volume. The PEGylated conjugate will elute earlier than the unconjugated protein due to its larger size. lcms.cz SEC can also be used to quantify the amount of free linker in a purified conjugate sample. lcms.cz
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating highly polar compounds that are not well-retained by RP-HPLC. It could be employed to analyze the linker itself or its polar conjugates.
The choice of detector is also critical. While UV detection can be used if the conjugate contains a chromophore, it is not suitable for the linker alone as it lacks a significant UV chromophore. chromatographyonline.com Therefore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are often employed, as they respond to all non-volatile analytes, providing a more universal detection method for PEG-containing molecules. lcms.czchromatographyonline.com Coupling HPLC with mass spectrometry (LC-MS) provides the most comprehensive analysis, combining separation with mass identification. nih.govgimitec.comingenieria-analitica.com
Table 3: Representative HPLC Methods for Analysis
| Method | Column | Mobile Phase | Detection | Application |
| RP-HPLC | C18, 4.6 x 150 mm, 5 µm | A: 0.1% TFA in H₂OB: 0.1% TFA in Acetonitrile | CAD / ELSD / MS | Purity of linker, analysis of small molecule conjugates |
| SEC-HPLC | BEH200, 1.7 µm | Phosphate Buffered Saline, pH 7.4 | UV (280 nm) & RI | Analysis of protein conjugates, separation of aggregated species |
Spectrophotometric and Fluorometric Methods for Quantitation and Functional Assays
While "this compound" itself is not inherently chromophoric or fluorescent, spectrophotometric and fluorometric methods can be adapted for its quantification and for assessing the functionality of its conjugates. acs.org
For quantification of the linker, colorimetric assays can be employed. For instance, a two-phase partitioning system using an ammonium (B1175870) ferrothiocyanate complex can produce a colored product with PEG in the organic phase, which can be measured spectrophotometrically. sinica.edu.tw However, these methods are generally less specific and more susceptible to interference than chromatographic techniques. sinica.edu.tw
More commonly, these methods are used to analyze conjugates. If the linker is conjugated to a molecule with a known extinction coefficient (e.g., a protein with tryptophan and tyrosine residues, or a fluorescent dye), UV-Vis spectrophotometry or fluorometry can be used to quantify the conjugate. sinica.edu.tw For example, the concentration of a protein-linker conjugate can be determined by measuring the absorbance at 280 nm. chromatographyonline.com
Furthermore, the carboxylic acid functional groups on the linker can be targeted for derivatization with a fluorescent or chromophoric label. This allows for sensitive detection and quantification using fluorescence or UV-Vis spectroscopy. Functional assays can also be designed based on fluorescence. For example, if the linker is used to create a PROTAC that brings a fluorescently-labeled protein of interest into proximity with an E3 ligase, Förster Resonance Energy Transfer (FRET) could potentially be used to monitor the formation of the ternary complex. Similarly, a fluorescently labeled antibody could be used in an immunoassay to detect and quantify a conjugate. nih.govresearchgate.net
Future Research Directions and Translational Perspectives for N Me N Bis Peg4 Acid Hydrochloride Salt Based Technologies
Innovations in Smart and Stimuli-Responsive Linker Design
The static, non-cleavable nature of the N-Me-N-bis(PEG4-acid) backbone provides a stable scaffold, but the future of advanced drug delivery and molecular activation lies in "smart" linkers that respond to specific physiological or external stimuli. The foundational structure of N-Me-N-bis(PEG4-acid) is ripe for modification to create such intelligent systems.
pH-Responsive Systems: The tumor microenvironment is characterized by a lower pH compared to healthy tissues. This pH gradient can be exploited by incorporating acid-labile bonds into the linker structure. researchgate.netmdpi.comnih.gov For instance, the carboxylic acid terminals of N-Me-N-bis(PEG4-acid) could be coupled to moieties via linkages like hydrazones or acetals, which are stable at physiological pH (7.4) but hydrolyze in acidic conditions. researchgate.netmedchemexpress.com This would enable the site-specific release of therapeutic payloads in cancerous tissues, minimizing off-target effects. Research in this area would involve synthesizing derivatives of N-Me-N-bis(PEG4-acid) that incorporate these pH-sensitive functionalities and evaluating their release kinetics under varying pH conditions.
Enzyme-Cleavable Linkers: Another avenue for achieving targeted release is through linkers that are substrates for enzymes overexpressed in disease states. For example, certain dipeptide sequences are known to be cleaved by lysosomal enzymes like cathepsin B, which is often upregulated in tumor cells. researchgate.netcam.ac.uk The N-Me-N-bis(PEG4-acid) molecule could be functionalized with such peptide sequences, creating a linker that is stable in circulation but is cleaved upon internalization into target cells, releasing an active drug. cam.ac.uk The branched nature of the linker could allow for the attachment of two drug molecules, which would both be released by the enzymatic cleavage of a single linker construct, potentially increasing the therapeutic index. rsc.org
High-Throughput Synthesis and Screening Applications
The development of new therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), relies heavily on the rapid synthesis and screening of large libraries of compounds to identify optimal structures. nih.govnih.gov The bifunctional nature of N-Me-N-bis(PEG4-acid) hydrochloride salt makes it an ideal scaffold for combinatorial chemistry and high-throughput synthesis.
PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. medchemexpress.comprecisepeg.com The length and composition of the linker are critical determinants of a PROTAC's efficacy. nih.govbiochempeg.com The two carboxylic acid groups on N-Me-N-bis(PEG4-acid) allow for the systematic and parallel attachment of a wide variety of E3 ligase ligands and target protein binders. This facilitates the creation of extensive PROTAC libraries where the only variable is the nature of the appended ligands. Such libraries can be rapidly screened to identify the most potent and selective protein degraders. nih.gov The hydrophilic PEG chains of the linker enhance the water solubility of the resulting PROTACs, which is a crucial property for biological assays. precisepeg.com
Future research could focus on developing automated, miniaturized platforms for the synthesis of PROTAC libraries using N-Me-N-bis(PEG4-acid) as a central scaffold. nih.gov This would significantly accelerate the discovery and optimization of novel protein-degrading therapeutics.
Integration into Next-Generation Molecular Probes and Diagnostics
The unique properties of N-Me-N-bis(PEG4-acid) also lend themselves to the development of advanced molecular probes and diagnostic agents. The ability to conjugate two different functional moieties to a single core structure opens up possibilities for creating ratiometric or multiplexed probes.
For example, one carboxylic acid group could be conjugated to a fluorescent dye that targets a specific cellular structure, while the other is attached to a sensor molecule that responds to a particular analyte (e.g., a reactive oxygen species). broadpharm.com This would allow for the simultaneous imaging of the target structure and the detection of the analyte, providing a more comprehensive picture of cellular function. The PEG component of the linker would enhance the probe's solubility and biocompatibility, reducing non-specific binding. axispharm.com
Furthermore, the branched structure could be used to increase the signal intensity of diagnostic assays. By attaching multiple reporter molecules (e.g., fluorophores or biotin) to a single targeting molecule via a branched linker like N-Me-N-bis(PEG4-acid), the sensitivity of techniques like ELISA or fluorescence immunoassays could be significantly enhanced. axispharm.com
Unexplored Applications in Material Science, Nanotechnology, and Biomedical Engineering
The potential applications of this compound extend beyond drug delivery and diagnostics into the realm of advanced materials and biomedical engineering.
Hydrogel Formulation: Hydrogels are cross-linked polymer networks that can absorb large amounts of water and are widely used in tissue engineering and drug delivery. nih.govnih.gov The di-acid functionality of N-Me-N-bis(PEG4-acid) makes it an excellent candidate for use as a cross-linking agent in the formation of biodegradable and biocompatible hydrogels. nih.govresearchgate.net By reacting with polymers containing complementary functional groups (e.g., amines), it can form a stable, three-dimensional network. The PEG chains would impart hydrophilicity and flexibility to the hydrogel, while the central tertiary amine could be protonated at lower pH, introducing a pH-responsive swelling behavior. nih.gov Such hydrogels could be used as scaffolds for tissue regeneration or as depots for the sustained release of therapeutics. nih.govresearchgate.net
Surface Modification: The surface properties of biomedical devices and nanomaterials are critical for their in vivo performance. PEGylation, the process of attaching PEG chains to a surface, is a common strategy to improve biocompatibility and reduce protein fouling. axispharm.com N-Me-N-bis(PEG4-acid) could be used to create dense, branched PEG coatings on surfaces. This could be achieved by first functionalizing the surface with amine groups and then reacting them with the di-acid linker. The resulting branched structure would provide a more effective steric barrier against protein adsorption compared to linear PEG chains.
Self-Assembling Nanomaterials: The amphiphilic nature of molecules derived from N-Me-N-bis(PEG4-acid) could be exploited to create self-assembling nanomaterials. nih.govnih.gov For instance, by attaching hydrophobic moieties to the carboxylic acid terminals, an amphiphilic molecule could be created that self-assembles into micelles or vesicles in an aqueous environment. These nanostructures could encapsulate hydrophobic drugs, and their stability and release characteristics could be tuned by modifying the hydrophobic and hydrophilic components. nih.gov
Below is a table summarizing the potential future research applications of this compound-based technologies.
| Research Area | Specific Application | Key Feature of N-Me-N-bis(PEG4-acid) | Potential Impact |
| Smart Linker Design | pH-Responsive Drug Delivery | Di-acid for conjugation of pH-labile groups | Targeted cancer therapy with reduced side effects |
| Enzyme-Cleavable Systems | Di-acid for attachment of enzyme-specific peptides | Site-specific drug release within target cells | |
| High-Throughput Synthesis | PROTAC Library Generation | Bifunctional di-acid for combinatorial chemistry | Accelerated discovery of protein-degrading drugs |
| Molecular Probes | Ratiometric Fluorescent Probes | Branched structure for dual functionalization | Advanced cellular imaging and sensing |
| Signal Amplification in Assays | Branched structure for multiple reporter attachment | Increased sensitivity of diagnostic tests | |
| Material Science | Hydrogel Cross-linker | Di-acid for polymer network formation | Biodegradable scaffolds for tissue engineering |
| Nanotechnology | Surface Modification of Nanoparticles | Branched PEG structure for dense coating | Improved biocompatibility and circulation time |
| Biomedical Engineering | Self-Assembling Drug Carriers | Amphiphilic derivatives for micelle formation | Novel nano-sized drug delivery systems |
Q & A
Basic: What are the recommended methods for synthesizing and purifying N-Me-N-bis(PEG4-acid) hydrochloride salt?
Answer:
The synthesis typically involves coupling two PEG4-acid units via a methyl-substituted amine, followed by HCl salt formation. Key steps include:
- Amide Bond Formation : Use carbodiimide crosslinkers (e.g., EDC/NHS) to activate carboxyl groups on PEG4-acid for reaction with the methylamine group .
- Purification : Employ reverse-phase HPLC or size-exclusion chromatography to isolate the product, ensuring removal of unreacted PEG4-acid and byproducts. Purity (>95%) is confirmed via HPLC retention time and mass spectrometry .
- Salt Formation : React the free base with HCl in anhydrous conditions, followed by lyophilization to obtain the hydrochloride salt .
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the methylamine linkage, PEG spacer integrity, and absence of residual solvents (e.g., DMSO) .
- Mass Spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight (theoretical: 527.6 g/mol) and detects impurities .
- HPLC : A C18 column with UV detection at 220 nm assesses purity, with discrepancies >2% requiring re-purification .
Advanced: How can researchers optimize conjugation efficiency with biomolecules (e.g., proteins, nucleic acids)?
Answer:
- pH Optimization : Conduct reactions at pH 7.4–8.5 to balance carboxylate activation (via EDC/NHS) and amine reactivity on target biomolecules .
- Molar Ratio Titration : Start with a 10:1 (PEG:biomolecule) molar ratio and adjust based on SDS-PAGE or size-exclusion chromatography to minimize over-labeling .
- Solubility Considerations : Pre-dissolve the PEG4-acid salt in degassed PBS or HEPES to prevent aggregation, which can reduce conjugation yield .
Advanced: How should discrepancies in molecular weight determination (e.g., MALDI-TOF vs. theoretical values) be addressed?
Answer:
- Ionization Artifacts : MALDI-TOF may show adducts (e.g., Na⁺/K⁺), leading to higher observed masses. Use cation-exchange resins to remove salts before analysis .
- Degradation Check : Incubate the compound at 37°C for 24 hours and re-analyze. A shift in HPLC retention time indicates hydrolysis of the amide bond, requiring stricter storage conditions (-20°C, desiccated) .
Advanced: What strategies mitigate stability challenges during long-term storage or in vivo applications?
Answer:
- Lyophilization : Store the lyophilized powder at -20°C in amber vials to prevent moisture absorption and photodegradation .
- In Vivo Stability : Incorporate protease inhibitors (e.g., EDTA) in buffer formulations to protect the amide bond from enzymatic cleavage in biological matrices .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 14 days and monitor degradation via HPLC to predict shelf-life .
Advanced: How can conflicting solubility data in aqueous vs. organic solvents be resolved experimentally?
Answer:
- Empirical Testing : Prepare serial dilutions in PBS, DMSO, and acetonitrile. Use dynamic light scattering (DLS) to detect aggregates >100 nm, which indicate poor solubility .
- Co-Solvent Systems : For organic-phase reactions (e.g., nanoparticle encapsulation), use 10–20% DMSO in water to enhance solubility without denaturing biomolecules .
Advanced: What methodologies validate the absence of endotoxins or residual catalysts in the final product?
Answer:
- Limulus Amebocyte Lysate (LAL) Assay : Test solutions at 0.1 mg/mL; endotoxin levels must be <0.05 EU/mg for in vivo use .
- ICP-MS : Quantify residual metal catalysts (e.g., Pd from coupling reactions) below 1 ppm .
Basic: What are the critical parameters for designing controlled-release drug delivery systems using this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
